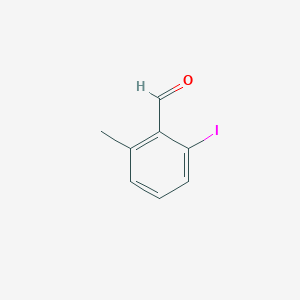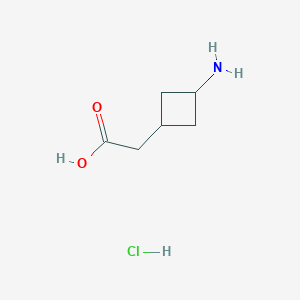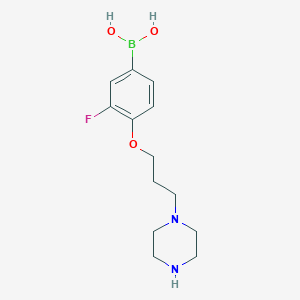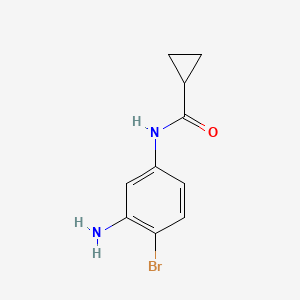
N-(3-amino-4-bromophenyl)cyclopropanecarboxamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(3-amino-4-bromophenyl)cyclopropanecarboxamide” consists of a cyclopropane ring attached to a carboxamide group and a 3-amino-4-bromophenyl group. The presence of the bromine atom and the amino group on the phenyl ring may influence the compound’s reactivity and interactions with other molecules.
Physical And Chemical Properties Analysis
“N-(3-amino-4-bromophenyl)cyclopropanecarboxamide” is a white to off-white powder with a melting point of approximately 176-182°C. It has a low solubility in water but is soluble in organic solvents such as DMSO and ethanol.
Aplicaciones Científicas De Investigación
Antiviral Research
N-(3-amino-4-bromophenyl)cyclopropanecarboxamide: has potential applications in antiviral research due to its structural similarity to indole derivatives, which have shown inhibitory activity against influenza A and other viruses . The compound’s ability to be modified could help in developing new derivatives with enhanced antiviral properties.
Anti-inflammatory and Anticancer Studies
The cyclopropane core present in N-(3-amino-4-bromophenyl)cyclopropanecarboxamide is a feature of interest in anti-inflammatory and anticancer studies. Cyclopropane-containing compounds have been noted for their biological activities, which include potential therapeutic applications in inflammation and cancer treatment .
Antimicrobial Activity
Indole derivatives, which share a structural motif with N-(3-amino-4-bromophenyl)cyclopropanecarboxamide , are known for their broad-spectrum antimicrobial activities. This suggests that the compound could be a candidate for developing new antimicrobial agents .
Neuroprotective Agent Research
The compound’s ability to interact with various biological receptors could make it a valuable scaffold for synthesizing derivatives aimed at neuroprotection. This application is particularly relevant in the context of diseases characterized by neurodegeneration .
Pharmaceutical Drug Development
Chemical Biology
The unique structural and chemical properties of the cyclopropane ring in N-(3-amino-4-bromophenyl)cyclopropanecarboxamide make it an interesting subject for chemical biology research. It could be used to study enzyme mechanisms or as a building block for synthesizing complex natural products .
Enzyme Inhibition Studies
Given the diverse biological activities of indole derivatives, N-(3-amino-4-bromophenyl)cyclopropanecarboxamide could be utilized in enzyme inhibition studies to explore new treatments for diseases like diabetes and Alzheimer’s, where enzyme regulation plays a crucial role .
Material Science
The compound’s structural properties could be explored in material science for the development of new materials with specific electronic or photonic properties, leveraging the aromatic nature of the indole-like structure .
Direcciones Futuras
The future research directions for “N-(3-amino-4-bromophenyl)cyclopropanecarboxamide” could involve further exploration of its biological activities and potential applications. For instance, compounds with similar structures have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .
Propiedades
IUPAC Name |
N-(3-amino-4-bromophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRBMDKUINDHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-bromophenyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



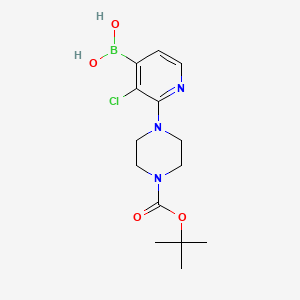
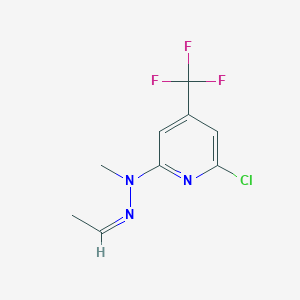
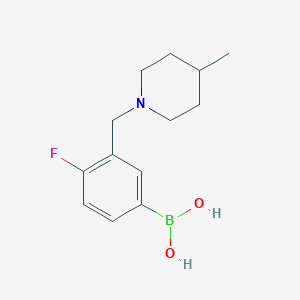
![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)
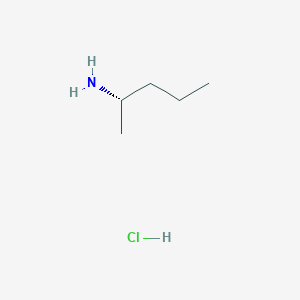
![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)
![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)
![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)
